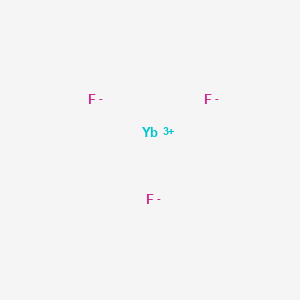

Ytterbium(III)fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ytterbium(III) fluoride (YbF3) is an inorganic chemical compound that is insoluble in water . It is a white substance and has found a niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination .

Synthesis Analysis

The formation of ytterbium fluoride sols proceeds via the fluorolytic sol–gel synthesis . The anhydrous ytterbium acetate was converted into ytterbium (III)–acetate–trifluoroacetate to give a transparent precursor solution .

Molecular Structure Analysis

The molecular formula of Ytterbium(III) fluoride is F3Yb . It has a molecular weight of 230.04 g/mol .

Chemical Reactions Analysis

Ytterbium trifluoride is reported to be insoluble in water . Despite this, its presence is associated with fluoride release from dental materials . There is evidence that it reacts with the components of calcium trisilicate cements to form small amounts of a variety of compounds, including ytterbium oxide, Yb2O3, and calcium–ytterbium fluoride, CaYbF5 .

Physical And Chemical Properties Analysis

Ytterbium fluoride (YbF3) nanoparticles are a source of ytterbium that is insoluble in water . It is available in submicron, ultra high purity, and nanopowder forms .

Scientific Research Applications

Dental Materials

Ytterbium trifluoride is used as a component of several dental materials . It has been included in a variety of dental restorative materials, including composite resins, glass polyalkenoate cements, and calcium trisilicate cements . Despite being insoluble in water, its presence is associated with fluoride release from dental materials .

Fluorinated Glasses

Ytterbium(III) fluoride is used in the preparation and study of fluorinated glasses . It is employed in the creation of these glasses due to its unique properties.

Laboratory Reagent

This compound is also employed as a laboratory reagent . Its specific properties make it useful in various chemical reactions and studies.

Optical Glasses and Structural Ceramics

Ytterbium(III) fluoride finds application in optical glasses and structural ceramics . Its unique characteristics contribute to the performance of these materials.

Catalysts

Ytterbium(III) fluoride is used in catalysts . It can be used in alkylation, hydrogenation, and polymerization .

Electrical Components and Photo-Optical Materials

This compound is used in electrical components and photo-optical materials . Its properties make it suitable for these applications.

Laser Crystals

Ytterbium(III) fluoride is used in making laser crystals . Its specific properties make it ideal for this application.

Composite Resins

Composite resins containing ytterbium trifluoride have been shown to be capable of taking up fluoride when stored in aqueous solutions of an appropriate metal fluoride, such as sodium or potassium fluoride, or when exposed to a fluoridated gel . This property makes it useful in the field of dentistry.

Mechanism of Action

Target of Action

Ytterbium(III) fluoride, also known as ytterbium trifluoride, is primarily used in the dental industry . Its primary targets are dental tissues, specifically tooth enamel, where it acts as a radio-opaque agent to aid in the identification of fillings under X-ray examination .

Mode of Action

Ytterbium(III) fluoride interacts with dental tissues by providing high contrast in X-ray images . This is due to the high atomic number of ytterbium, which increases the efficiency of X-ray contrast . Furthermore, ytterbium(III) fluoride is known to be a strong Lewis acid , which suggests that it may interact with other compounds or ions present in the oral environment.

Biochemical Pathways

It is known that the presence of ytterbium(iii) fluoride is associated with fluoride release from dental materials . Fluoride ions play a crucial role in the remineralization of tooth enamel and the prevention of dental caries.

Pharmacokinetics

Ytterbium(III) fluoride is reported to be insoluble in water This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties The insolubility suggests that it remains primarily at the site of application, ie

Result of Action

The primary result of ytterbium(III) fluoride action is the enhancement of X-ray contrast, aiding in the identification of dental fillings . Additionally, the release of fluoride ions may contribute to the prevention of dental caries .

Action Environment

The action of ytterbium(III) fluoride is influenced by the oral environment. Its effectiveness as a radio-opaque agent is dependent on the X-ray equipment and settings used in dental imaging . Furthermore, the physical parameters of the oral environment, such as pH and the presence of other ions, may influence the release of fluoride ions from ytterbium(III) fluoride .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ytterbium(3+);trifluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Yb/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASAPYQVQBKMIN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[Yb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13760-80-0 |

Source

|

| Record name | Ytterbium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: Why is Ytterbium(III) Fluoride added to some dental materials?

A1: Ytterbium(III) Fluoride serves several purposes in dental materials:

- Fluoride Release: Despite its low solubility in water [], it contributes to fluoride release from dental materials, which is beneficial for preventing tooth decay.

- Radiopacity: It provides high contrast in X-ray images [], allowing dentists to clearly visualize the material within the tooth.

- Reinforcement: In nanoparticulate form, it strengthens glass polyalkenoates, a type of dental cement [].

Q2: What are the potential drawbacks of using Ytterbium(III) Fluoride in dental materials?

A2: While generally considered useful, there are aspects of its chemistry that require further investigation:

- Reaction with Dental Cements: Research indicates that Ytterbium(III) Fluoride reacts with components of calcium trisilicate cements, forming compounds like ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) []. The long-term effects of these reactions within the tooth structure are not fully understood.

- Limited Understanding: The research suggests that some aspects of its chemistry, particularly its interactions within complex dental materials, require further study [].

Q3: Can Ytterbium(III) Fluoride be used to assess the effectiveness of dental treatments?

A3: Research suggests that Ytterbium(III) Fluoride could be used as a contrast agent in dental research []. One study explored its potential to visualize and measure the infiltration depth of resin-based dental sealants using Scanning Electron Microscopy (SEM) and X-ray microanalysis []. While the study concluded that further refinement of the technique is needed, it highlights the potential of Ytterbium(III) Fluoride as a research tool in dentistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)